1-[4-(Dimethylamino)phenyl]piperidin-4-amine
Overview
Description
1-[4-(Dimethylamino)phenyl]piperidin-4-amine is a useful research compound. Its molecular formula is C13H21N3 and its molecular weight is 219.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
The photophysical properties of borondipyrromethene (BODIPY) analogues, including those with tertiary amine substituents like dimethylamino groups, have been studied in various solvents. These compounds exhibit fluorescence quantum yield and lifetime variations based on solvent polarity and the electron-withdrawing strength of the substituents. The tertiary amine analogues, when protonated at low pH, show distinct photophysical behaviors due to charge transfer mechanisms, highlighting their potential in fluorescence-based applications (Qin et al., 2005).
Kinetics of Aminolysis
The kinetics of aminolysis involving X-substituted phenyl diphenylphosphinates with various amines, including secondary amines, have been explored. These studies reveal insights into the reactivity and transition-state structures, contributing to our understanding of aminolysis mechanisms in organic chemistry (Um et al., 2009).
Liquid Chromatography
In liquid chromatography with electrochemical detection, the derivatization of amines for enhanced detection sensitivity has been investigated. N-(4-Anilinophenyl)isomaleimide (APIM) and N-(4-anilinophenyl)isophthalimide (APIP) have been evaluated for precolumn derivatization of amines, demonstrating the utility in detecting low concentrations of amines (Shimada et al., 1983).
Catalysis
The addition of amines to conjugated dienes catalyzed by solid base catalysts, including reactions involving dimethylamine and other amines, has been explored for the synthesis of unsaturated amines. This research provides insights into the role of solid base catalysts in organic synthesis, offering pathways for creating a variety of amine-containing compounds (Kakuno and Hattori, 1984).
Biosynthesis
The biosynthesis and identification of novel metabolites, including a piperazine N-oxide/N-glucuronide metabolite from Lu AA21004, underline the importance of understanding metabolic pathways in drug discovery and development. Such studies offer insights into the metabolism of compounds containing piperazine rings and their derivatives, aiding in the development of new therapeutic agents (Uldam et al., 2011).
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15(2)12-3-5-13(6-4-12)16-9-7-11(14)8-10-16/h3-6,11H,7-10,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTHFXJTWHGKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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